Cas no 53901-55-6 (2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid)

2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid structure
53901-55-6 structure
Nome del prodotto:2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid
Numero CAS:53901-55-6
MF:C16H13NO4
MW:283.278724431992
CID:1586218
PubChem ID:185757

2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}benzoic acid
    • DTXSID001179579
    • 2-[[3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
    • N-(4'-hydroxycinnamoyl)-anthranilic acid
    • 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic Acid
    • SCHEMBL2778920
    • Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-
    • p-coumaroylanthranilic acid
    • 2-[(2E)-3-(4-hydroxyphenyl)prop-2-enamido]benzoic acid
    • CHEMBL4516367
    • AKOS009370769
    • 115610-36-1
    • Dianthramide P
    • DTXSID401316674
    • CHEBI:174705
    • BDBM50512063
    • UNII-24HT67X53Y
    • Benzoic acid, 2-(((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
    • N-p-Coumarylanthranilic acid
    • Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
    • Avenanthramide 1p
    • Avenanthramide D
    • 2-[[(2E)-3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
    • MFCD13554294
    • N-[4-Hydroxy-(E)-cinnamoyl]-anthranilic acid
    • 24HT67X53Y
    • N-(E)-p-Coumaroylanthranilic acid
    • 2-(((2E)-3-(4-Hydroxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid
    • 53901-55-6
    • Inchi: InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)
    • Chiave InChI: INBHLTYBRKASIZ-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O

Proprietà calcolate

  • Massa esatta: 283.08449
  • Massa monoisotopica: 283.08445790g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 399
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Superficie polare topologica: 86.6Ų
  • XLogP3: 3.6

Proprietà sperimentali

  • PSA: 86.63
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd